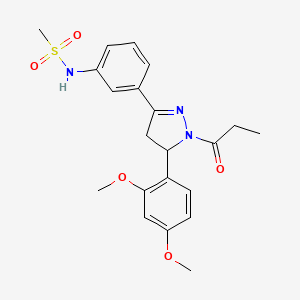![molecular formula C17H16N8O B2815847 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1797775-98-4](/img/structure/B2815847.png)
2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of these heterocyclic rings suggests that this compound could have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a copper-catalyzed azide-alkyne cycloaddition, also known as a “click” reaction . The pyrimidine ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and pyrimidine rings. The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole and pyrimidine rings. These rings could participate in various chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole and pyrimidine rings. For example, these rings could influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide is involved in the synthesis of various heterocyclic compounds demonstrating significant chemical diversity and potential applications in scientific research. Studies have focused on developing efficient synthetic routes for creating pyrazolo[1,5-a]pyrimidines, azolo[3,4-d]pyridiazines, thieno[2,3-b]pyridines, and other derivatives incorporating the triazole moiety. These synthetic strategies often emphasize green chemistry principles, including solvent-free conditions, to enhance sustainability and reduce environmental impact. The synthesized compounds have been fully characterized and tested for antimicrobial activities, with some showing competitive activities against standard antibacterial and antifungal drugs (Abdelhamid et al., 2016).
Antimicrobial Activities
The antimicrobial potential of novel heterocycles derived from the target compound has been extensively investigated. Research has demonstrated the synthesis of new compounds incorporating antipyrine moiety, which were subsequently evaluated for their antimicrobial efficacy. These studies highlight the compound's role in generating molecules with potential application in treating infections, with some newly synthesized heterocycles showing promising antimicrobial properties against various pathogens (Bondock et al., 2008).
Insecticidal Assessment
Further applications include the investigation of insecticidal activities. New heterocycles incorporating a thiadiazole moiety, derived from the compound , have been assessed for their efficacy against agricultural pests such as the cotton leafworm, Spodoptera littoralis. These studies not only contribute to understanding the compound's potential in pest management but also highlight its role in synthesizing novel agents with specific biological activities (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O/c1-11-7-12(2)25(22-11)16-8-15(18-10-19-16)20-17(26)9-24-14-6-4-3-5-13(14)21-23-24/h3-8,10H,9H2,1-2H3,(H,18,19,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHRRFHZSCSTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2815766.png)


![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)
![3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2815771.png)


![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2815774.png)


![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide](/img/structure/B2815780.png)

![Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate](/img/structure/B2815786.png)
